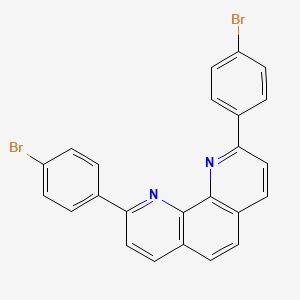
1,10-Phenanthroline, 2,9-bis(4-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthroline, 2,9-bis(4-bromophenyl)- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of bromophenyl groups at the 2 and 9 positions of the phenanthroline ring. It is widely used in coordination chemistry due to its ability to form stable complexes with metal ions .
Preparation Methods
The synthesis of 1,10-Phenanthroline, 2,9-bis(4-bromophenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 1,10-phenanthroline and 4-bromobenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
1,10-Phenanthroline, 2,9-bis(4-bromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenanthroline ring can undergo redox reactions, often involving metal complexes.
Coordination Chemistry: This compound forms stable complexes with metal ions, which can be used in various catalytic and analytical applications.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like selenium dioxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,10-Phenanthroline, 2,9-bis(4-bromophenyl)- has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form metal complexes, which are studied for their catalytic and photophysical properties.
Biological Studies: Some derivatives of this compound have shown potential as antiprotozoal agents, with activity against parasites like Plasmodium falciparum.
Material Science: The compound is used in the development of organic electronic devices, such as dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline, 2,9-bis(4-bromophenyl)- primarily involves its ability to chelate metal ions. This chelation can inhibit metallopeptidases by removing the metal ion required for their catalytic activity, leaving an inactive enzyme . The compound targets mainly zinc metallopeptidases, with a lower affinity for calcium .
Comparison with Similar Compounds
1,10-Phenanthroline, 2,9-bis(4-bromophenyl)- can be compared with other similar compounds:
1,10-Phenanthroline: The parent compound, which lacks the bromophenyl groups, is a well-known ligand in coordination chemistry.
4,7-Diphenyl-1,10-phenanthroline: This derivative has phenyl groups at the 4 and 7 positions instead of bromophenyl groups.
2,9-Dimethyl-1,10-phenanthroline:
The uniqueness of 1,10-Phenanthroline, 2,9-bis(4-bromophenyl)- lies in its specific substitution pattern, which can influence its coordination behavior and reactivity.
Properties
CAS No. |
129265-60-7 |
|---|---|
Molecular Formula |
C24H14Br2N2 |
Molecular Weight |
490.2 g/mol |
IUPAC Name |
2,9-bis(4-bromophenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C24H14Br2N2/c25-19-9-3-15(4-10-19)21-13-7-17-1-2-18-8-14-22(28-24(18)23(17)27-21)16-5-11-20(26)12-6-16/h1-14H |
InChI Key |
YKJOCNGNCATVSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)Br)N=C(C=C2)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















